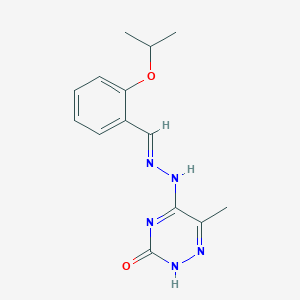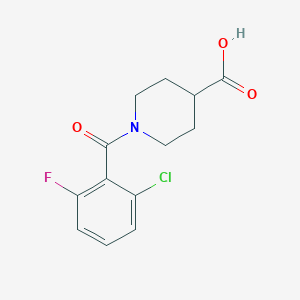
2-Isopropoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Isopropoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone, also known as IPT, is a chemical compound that has been extensively studied for its potential applications in scientific research. IPT is a hydrazone derivative of 2-isopropoxybenzaldehyde and 6-methyl-3-oxo-2,3-dihydro-1,2,4-triazine-5-carboxylic acid. It has been found to exhibit a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
作用機序
The mechanism of action of 2-Isopropoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone is not fully understood. However, it is believed to act by binding to specific target molecules and modulating their activity. This compound has been found to interact with a wide range of proteins and enzymes, including copper ions and N-myristoyltransferase. By binding to these targets, this compound can modulate their activity and affect various cellular processes.
Biochemical and Physiological Effects
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to modulate the activity of various enzymes and proteins, including copper ions and N-myristoyltransferase. This compound has also been found to have antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for various diseases.
実験室実験の利点と制限
2-Isopropoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone has several advantages for use in laboratory experiments. It is a cost-effective method for producing this compound, and it has been optimized to yield high purity and high yields. This compound is also a highly selective inhibitor of N-myristoyltransferase, making it a valuable tool for studying the role of this enzyme in various cellular processes. However, this compound has some limitations as well. Its mechanism of action is not fully understood, and it may interact with other cellular targets in addition to its intended target.
将来の方向性
There are several future directions for the study of 2-Isopropoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone. One potential direction is to further investigate its mechanism of action and identify additional cellular targets that it may interact with. This could lead to the development of new therapeutic agents based on the structure of this compound. Another potential direction is to explore the use of this compound as a fluorescent probe for the detection of other metal ions in biological samples. This could lead to the development of new diagnostic tools for various diseases. Finally, this compound could be used as a starting point for the development of new inhibitors of N-myristoyltransferase, which could have potential therapeutic applications.
合成法
The synthesis of 2-Isopropoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone involves the reaction of 2-isopropoxybenzaldehyde with 6-methyl-3-oxo-2,3-dihydro-1,2,4-triazine-5-carboxylic acid hydrazide in the presence of a suitable catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which is then isolated and purified to obtain the final product. The synthesis of this compound has been optimized to yield high purity and high yields, making it a cost-effective method for producing this compound.
科学的研究の応用
2-Isopropoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. This compound has been used as a fluorescent probe for the detection of copper ions in biological samples. It has also been used as a selective inhibitor of the enzyme N-myristoyltransferase, which is involved in the regulation of various cellular processes.
特性
分子式 |
C14H17N5O2 |
|---|---|
分子量 |
287.32 g/mol |
IUPAC名 |
6-methyl-5-[(2E)-2-[(2-propan-2-yloxyphenyl)methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C14H17N5O2/c1-9(2)21-12-7-5-4-6-11(12)8-15-18-13-10(3)17-19-14(20)16-13/h4-9H,1-3H3,(H2,16,18,19,20)/b15-8+ |
InChIキー |
BHDFSQQXAZUQBW-OVCLIPMQSA-N |
異性体SMILES |
CC1=NNC(=O)N=C1N/N=C/C2=CC=CC=C2OC(C)C |
SMILES |
CC1=NNC(=O)N=C1NN=CC2=CC=CC=C2OC(C)C |
正規SMILES |
CC1=NNC(=O)N=C1NN=CC2=CC=CC=C2OC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]propanoic acid](/img/structure/B254247.png)

![{[6-chloro-2-(4-chlorophenyl)-4-oxo-4H-chromen-3-yl]oxy}acetonitrile](/img/structure/B254253.png)
![3-(4-ethoxy-3-methoxyphenyl)-N-[4-(3-oxo-4-propyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]acrylamide](/img/structure/B254256.png)
![2-[4-(1,3-dioxoisoindol-2-yl)butylsulfanyl]-6-(4-methylphenyl)-4-oxo-1H-pyrimidine-5-carbonitrile](/img/structure/B254258.png)

![2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B254260.png)
![4-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde (3-hydroxy-6-methyl-1,2,4-triazin-5-yl)hydrazone](/img/structure/B254261.png)
![2-[(3Z)-3-cyano-2-oxo-3-(4-oxo-1H-quinazolin-2-ylidene)propyl]sulfanyl-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B254264.png)



![N-(4-tert-butylphenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetamide](/img/structure/B254272.png)
